

Thermodynamic Properties of 1-Bromo-2-fluoro-3-iodobenzene: A Technical Guide

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Compound of Interest

Compound Name: 1-Bromo-2-fluoro-3-iodobenzene

Cat. No.: B1342649

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of **1-Bromo-2-fluoro-3-iodobenzene**. Due to a lack of direct experimental data for this specific polysubstituted aromatic compound, this document synthesizes available computed data, presents thermodynamic information for structurally analogous compounds, and outlines the standard experimental and computational methodologies for determining such properties. The influence of the unique substitution pattern of bromine, fluorine, and iodine on the benzene ring is discussed in the context of its expected thermodynamic behavior. This guide serves as a foundational resource for researchers in chemistry, materials science, and drug development who are interested in the physicochemical characteristics of halogenated aromatic compounds.

Introduction

1-Bromo-2-fluoro-3-iodobenzene is a halogenated aromatic compound with potential applications in organic synthesis, materials science, and as an intermediate in the development of pharmaceutical agents. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process optimization, reaction modeling, and predicting its environmental fate and transport.

Currently, there is a notable absence of published experimental thermodynamic data specifically for **1-Bromo-2-fluoro-3-iodobenzene**. This guide addresses this gap by providing

a theoretical and comparative analysis. We will present computed data for the target molecule and experimental data for simpler, related compounds to offer a predictive context for its thermodynamic behavior. Furthermore, this document details the standard experimental protocols used to measure these fundamental properties.

Computed Physicochemical and Thermodynamic Properties

While experimental data is scarce, computational methods provide valuable estimates for the properties of **1-Bromo-2-fluoro-3-iodobenzene**. The following table summarizes key computed physicochemical properties.

Property	Value	Source
Molecular Formula	C ₆ H ₃ BrFI	PubChem
Molecular Weight	300.89 g/mol	PubChem
XLogP3	3.4	PubChem
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	0	PubChem
Rotatable Bond Count	0	PubChem

Note: XLogP3 is a computed measure of hydrophobicity.

Thermodynamic Data of Analogous Compounds

To provide a comparative framework, the following tables present experimental thermodynamic data for the monosubstituted parent compounds: bromobenzene, fluorobenzene, and iodobenzene. These values, sourced from the NIST Chemistry WebBook and other peer-reviewed publications, offer insights into the individual contributions of each halogen to the thermodynamic profile of a benzene derivative.

Table 3.1: Thermodynamic Properties of Bromobenzene (C₆H₅Br)

Property	Value	Units	Reference
Enthalpy of Fusion ($\Delta_{\text{fus}}H$)	10.702	kJ/mol	[1]
Entropy of Fusion ($\Delta_{\text{fus}}S$)	44.150	J/mol·K	[1]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)	43.963	kJ/mol	[1]
Entropy of Vaporization ($\Delta_{\text{vap}}S$)	150.0	J/mol·K	[1]
Standard Molar Entropy ($S^{\circ}_{\text{liquid}}$)	323.73	J/mol·K	[1]
Triple Point Temperature (T_{triple})	242.401	K	[1]

Table 3.2: Thermodynamic Properties of Fluorobenzene (C₆H₅F)

Property	Value	Units	Reference
Enthalpy of Fusion ($\Delta_{\text{fus}}H$)	11.31	kJ/mol	[2]
Entropy of Fusion ($\Delta_{\text{fus}}S$)	48.98	J/mol·K	[2]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)	34.7	kJ/mol	[2]
Standard Molar Entropy ($S^{\circ}_{\text{liquid}}$)	201.7	J/mol·K	[2]
Triple Point Temperature (T_{triple})	230.94	K	[2]

Table 3.3: Thermodynamic Properties of Iodobenzene (C₆H₅I)

Property	Value	Units	Reference
Enthalpy of Fusion ($\Delta_{\text{fus}}H$)	9.75	kJ/mol	[3]
Entropy of Fusion ($\Delta_{\text{fus}}S$)	40.31	J/mol·K	[3]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)	47.9	kJ/mol	[3]
Boiling Point (T_{boil})	461.3	K	[3]
Melting Point (T_{fus})	241.8	K	[3]

Discussion on Structure-Property Relationships

The thermodynamic properties of **1-Bromo-2-fluoro-3-iodobenzene** are influenced by the interplay of the three different halogen substituents on the benzene ring.

- **Electronegativity and Bond Strength:** Fluorine's high electronegativity will create a strong C-F bond and induce a significant dipole moment. The C-I bond, in contrast, is the weakest and most polarizable. The C-Br bond properties fall in between. These differing bond energies will directly impact the enthalpy of formation.
- **Size and Polarizability:** The increasing size of the halogens ($F < Br < I$) affects intermolecular forces, primarily van der Waals interactions. The large and polarizable iodine atom will contribute significantly to these forces, likely leading to a higher boiling point and enthalpy of vaporization compared to smaller analogues.
- **Substitution Pattern:** The ortho and meta positioning of the halogens introduces steric hindrance and complex electronic effects that will influence the molecule's crystal packing in the solid state, thereby affecting the enthalpy and entropy of fusion.

Predictive models suggest that the thermodynamic properties of halogenated benzenes can be estimated based on the number and type of halogen atoms.[4] However, the specific isomeric

arrangement in **1-Bromo-2-fluoro-3-iodobenzene** necessitates dedicated experimental or high-level computational studies for accurate data.

Experimental Protocols

The determination of the thermodynamic properties of organic compounds like **1-Bromo-2-fluoro-3-iodobenzene** relies on well-established experimental techniques.^[5]

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a primary technique for measuring heat capacity, enthalpy of fusion, and temperatures of phase transitions.^[6]^[7]

- Principle: A sample and a reference material are heated or cooled at a controlled rate. The difference in heat flow required to maintain both at the same temperature is measured. This difference is proportional to changes in the sample's heat capacity or the heat absorbed/released during phase transitions.
- Methodology for Heat Capacity (C_p):
 - An empty sample pan is run as a baseline.
 - A known mass of a standard material (e.g., sapphire) is run to calibrate the instrument.
 - A known mass of the sample (**1-Bromo-2-fluoro-3-iodobenzene**) is run under the same conditions.
 - The heat capacity of the sample is calculated by comparing its heat flow signal to that of the standard.^[8]
- Methodology for Enthalpy of Fusion ($\Delta_{\text{fus}}H$):
 - The sample is cooled until it crystallizes and then heated at a constant rate through its melting point.
 - The endothermic peak corresponding to melting is integrated. The area of the peak is directly proportional to the enthalpy of fusion.^[9]

Bomb Calorimetry

Bomb calorimetry is the standard method for determining the enthalpy of combustion, from which the standard enthalpy of formation ($\Delta_f H^\circ$) can be derived.^{[10][11]}

- Principle: A known mass of the sample is combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the temperature change of the water is measured.
- Methodology:
 - The calorimeter is calibrated by combusting a substance with a known enthalpy of combustion, such as benzoic acid.
 - A weighed sample of **1-Bromo-2-fluoro-3-iodobenzene** is placed in the bomb, which is then sealed and pressurized with oxygen.
 - The bomb is placed in the calorimeter, and the sample is ignited.
 - The temperature change of the water is recorded.
 - The enthalpy of combustion is calculated from the temperature change and the heat capacity of the calorimeter. Corrections are applied for the combustion of the fuse wire and the formation of any side products (e.g., hydrobromic and hydroiodic acids).

Visualizations

Molecular Structure

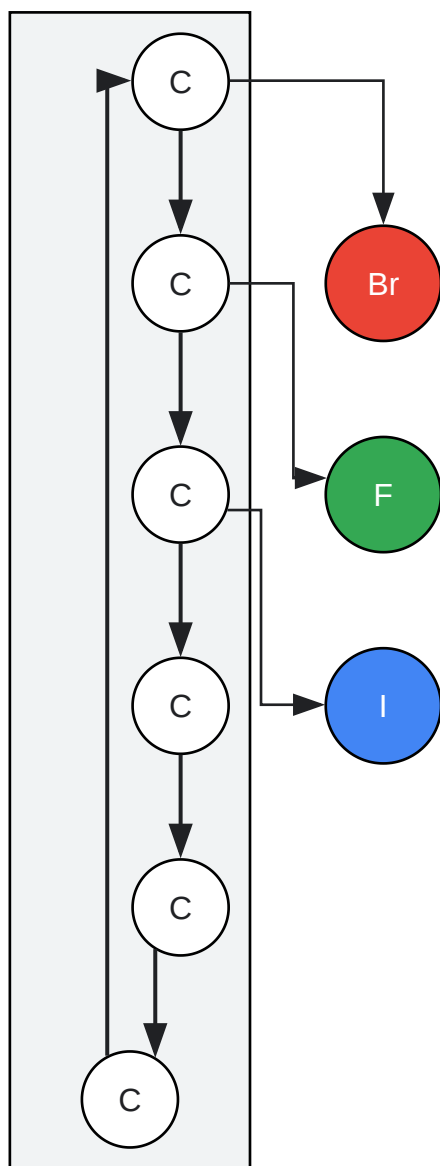


Figure 1: Molecular Structure of 1-Bromo-2-fluoro-3-iodobenzene

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Caption: Molecular Structure of **1-Bromo-2-fluoro-3-iodobenzene**.

Experimental Workflow for Thermodynamic Property Determination

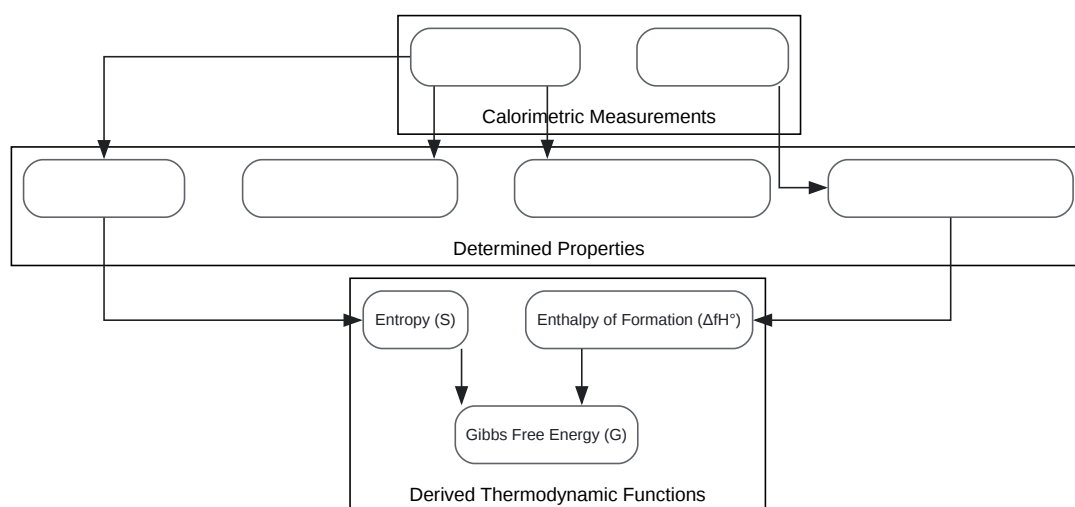


Figure 2: General Experimental Workflow

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Caption: Workflow for Thermodynamic Property Determination.

Conclusion

While direct experimental thermodynamic data for **1-Bromo-2-fluoro-3-iodobenzene** remains to be determined, this technical guide provides a foundational understanding of its likely properties through computational data and comparative analysis of its constituent structural motifs. The outlined experimental protocols offer a clear path for future research to establish

precise and accurate thermodynamic parameters for this compound. Such data will be invaluable for its potential applications in synthetic chemistry and materials science, enabling more efficient process design and a deeper understanding of its chemical behavior. High-level computational studies are also recommended to complement and guide future experimental work.

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